Dimethyl 4-(2-butoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including butoxyphenyl and fluorophenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound can modulate the influx of calcium ions into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and a reduction in blood pressure, making it potentially useful in treating hypertension .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness
What sets 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the butoxyphenyl and fluorophenyl groups can influence its lipophilicity, metabolic stability, and overall biological activity .
Properties
Molecular Formula |
C26H28FNO5 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
dimethyl 4-(2-butoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28FNO5/c1-4-5-14-33-23-9-7-6-8-20(23)24-21(25(29)31-2)16-28(17-22(24)26(30)32-3)15-18-10-12-19(27)13-11-18/h6-13,16-17,24H,4-5,14-15H2,1-3H3 |
InChI Key |
GDQDEMQPWVHIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.